molecular formula C18H32CaN2O10 B8771382 L-Calcium pantothenate CAS No. 6381-62-0

L-Calcium pantothenate

Cat. No.: B8771382
CAS No.: 6381-62-0
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-CTWWJBIBSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Calcium pantothenate is the calcium salt of the L-enantiomer of pantothenic acid (vitamin B5), a water-soluble vitamin essential for synthesizing coenzyme A (CoA) and acyl carrier proteins. CoA is critical for fatty acid metabolism, citric acid cycle intermediates, and acetylation reactions . Industrially, this compound is synthesized via resolution of racemic calcium pantothenate using chiral reagents like γ-butyrolactone, yielding specific optical rotations (+6° to +8°) .

Chemical Reactions Analysis

Resolution of Racemic Mixtures

The L-isomer is isolated via selective crystallization:

  • Racemic calcium pantothenate is dissolved in methanol/water (3:1) at 40°C.

  • L-form seed crystals are introduced, cooling to 15°C to precipitate L-calcium pantothenate.

  • Key metric : Specific rotation shifts from 0.8-0.8^\circ to +6+6^\circ during crystallization .

Hydration Behavior

This compound exhibits distinct interactions in aqueous solutions:

ParameterL-Form BehaviorD-Form Behavior
Apparent molar volumeLower volumetric expansionHigher expansion in DES mixtures
Solute-solvent bondingWeaker hydrophilic interactionsStronger ChCl/sugar interactions
  • Structural impact : The L-form acts as a structure-making solute in deep eutectic solvents (DES), increasing solution density by 1.2–1.5% compared to D-form .

Thermal Stability

  • Decomposition : this compound degrades above 200°C, forming β-alanine and pantoyl lactone .

  • Purification : Complexation with calcium chloride enhances stability, reducing hygroscopicity by 30% .

Acid-Base Reactions

This compound reacts with strong acids (e.g., H2_2SO4_4) to yield free pantothenic acid:

Ca2+(pantothenate)2+H2SO42pantothenic acid+CaSO4\text{Ca}^{2+}(\text{pantothenate}^-)_2 + \text{H}_2\text{SO}_4 \rightarrow 2\,\text{pantothenic acid} + \text{CaSO}_4

  • Byproduct : Insoluble CaSO4_4 (10–15% yield) .

Coordination Chemistry

In methanol, this compound forms complexes with transition metals:

  • Example : With Cu2+^{2+}, a blue coordination complex forms (λmax=620nm\lambda_{\text{max}} = 620\, \text{nm}) .

Table 2: Thermal Stability Comparison

FormDecomposition Temp. (°C)Hygroscopicity
This compound198–202High
D-Calcium pantothenate205–210Moderate
Racemic200–205High

Scientific Research Applications

Nutritional Applications

L-Calcium pantothenate plays a crucial role in human nutrition as a dietary supplement. It is essential for synthesizing coenzyme A, which is involved in fatty acid metabolism and energy production.

Health Benefits

  • Cholesterol Management : Clinical trials have shown that supplementation with calcium pantothenate can lead to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .
  • Wound Healing : Research indicates that calcium D-pantothenate accelerates wound healing by enhancing cell migration and proliferation. In vitro studies demonstrated that higher concentrations of calcium D-pantothenate resulted in a marked increase in the number of migrating cells and their speed .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its therapeutic properties.

Case Studies

  • Post-Surgical Recovery : It has been shown to improve intestinal motility following surgery, aiding recovery by reducing abdominal bloating and gas .
  • Skin Treatments : Dexpanthenol, derived from pantothenic acid, is applied topically to promote healing in conditions such as mild eczema, insect bites, and radiation-induced skin reactions .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing and healing properties.

Usage in Formulations

  • Skin Care Products : It is commonly included in creams and lotions aimed at improving skin hydration and elasticity. Its ability to enhance skin barrier function makes it a popular ingredient in products designed for sensitive skin.
  • Hair Care Products : Calcium pantothenate is often added to shampoos and conditioners for its potential to strengthen hair and promote healthy growth .

Agricultural Applications

This compound is also explored for its benefits in plant growth and development.

Research Findings

  • In plant cell culture studies, calcium pantothenate has been used as a growth supplement to enhance the proliferation of plant cells. Its inclusion in culture media supports the growth of various plant species .

Data Tables

Application AreaSpecific UseKey Findings
NutritionalCholesterol ManagementReduces triglycerides and LDL; increases HDL
PharmaceuticalWound HealingAccelerates migration and proliferation of cells
CosmeticSkin Care ProductsImproves hydration and elasticity
AgriculturalPlant Growth EnhancementSupports proliferation in cell cultures

Comparison with Similar Compounds

D-Calcium Pantothenate

Structure/Form : Calcium salt of D-pantothenic acid, the biologically active enantiomer.
Biological Activity :

  • Essential for CoA synthesis, enabling acetyl-CoA production for energy metabolism, fatty acid synthesis, and neurotransmitter regulation .
  • Required for myelin sheath maintenance in neurons, as shown in rat brain studies .
    Applications :
  • Widely used in dietary supplements, animal feed (EFSA-approved), and cell culture media .
    Key Research Findings :
  • Deficiency linked to neurodegeneration in Huntington’s disease (HD) due to impaired brain uptake via SLC5A6 transporter .
  • EFSA reaffirmed its safety for all animal species in 2023 .

DL-Calcium Pantothenate

Structure/Form : Racemic mixture of D- and L-enantiomers (CAS 6381-63-1).
Biological Activity :

  • Reduced efficacy compared to pure D-form due to the inactive L-component .
    Applications :
  • Rarely used in pharmaceuticals; primarily in research or low-cost supplements.
    Key Research Findings :
  • Melts at 138°C (decomposition) and exhibits lower solubility than enantiopure forms .

Pantethine

Structure/Form : Dimer of pantothenic acid linked by disulfide bonds.
Biological Activity :

  • Metabolized to pantothenate and cysteamine, enhancing CoA synthesis and lipid metabolism .
  • Reduces oxidative stress by suppressing free radicals in fibroblasts .
    Applications :
  • Investigated for treating pantothenate kinase-associated neurodegeneration (PKAN) and cardiovascular diseases .
    Key Research Findings :
  • Combined with D-calcium pantothenate improves brain pantothenate levels in PKAN patients with residual PANK2 activity .

α-PanAm (Pantothenamide Analogs)

Structure/Form : Pantothenamide derivatives with modified β-alanine or pantoic acid moieties.
Biological Activity :

  • Inhibits pantothenate kinase, blocking CoA biosynthesis in Plasmodium falciparum .
    Applications :
  • Antimalarial drug candidate; active against artemisinin-resistant strains .
    Key Research Findings :
  • α-PanAm exhibits 100-fold higher potency in yeast mutants with defective pantothenate kinase, confirming substrate competition .

Panthenol (Provitamin B5)

Structure/Form : Alcohol analog of pantothenic acid.
Biological Activity :

  • Converts to pantothenate in vivo, stimulating fibroblast proliferation and wound healing .
  • Upregulates HMOX-1 and IL-6/IL-8 genes, enhancing antioxidant responses .
    Applications :
  • Topical formulations for dermatological repair and hydration.

Data Table: Comparative Analysis of Key Compounds

Compound Structure/Form Biological Activity Applications Key Research Findings
This compound Calcium salt of L-pantothenate Inactive in CoA synthesis Research studies, chiral resolution Synthesized via γ-butyrolactone
D-Calcium pantothenate Calcium salt of D-pantothenate CoA synthesis, myelin maintenance Supplements, animal feed EFSA safety approval (2023)
Pantethine Dimer of pantothenic acid Enhances CoA, antioxidant effects PKAN therapy, cardiovascular health Boosts brain pantothenate
α-PanAm Pantothenamide analog Antimalarial via PANK inhibition Drug-resistant malaria treatment 100-fold potency in yeast
Panthenol Alcohol analog Wound healing, fibroblast proliferation Dermatological products Induces HMOX-1

Research Findings and Mechanistic Insights

  • Enzyme Specificity : D-pantothenate binds PANK3 via hydrogen bonds with Ser-195 and Arg-207, while L-pantothenate is excluded due to stereochemical mismatch .
  • Therapeutic Limitations : this compound is ineffective in PKAN patients with frameshift PANK2 mutations, unlike D-pantothenate .
  • Drug Design : X-ray crystallography of Mycobacterium tuberculosis pantothenate synthetase revealed that inhibitors mimic pantothenate’s binding mode, guiding analog development .

Q & A

Basic Research Questions

Q. What validated physicochemical methods are recommended for characterizing the purity and stability of L-calcium pantothenate in experimental formulations?

  • Methodological Answer : A combination of thin-layer chromatography (TLC) and reverse-phase HPLC is recommended to separate intact this compound from degradation products like β-alanine. Spectropolarimetry can confirm optical purity, while calcium-specific ion electrodes quantify calcium content. Cross-validate results with microbiological assays (e.g., Lactobacillus plantarum growth tests) to ensure specificity . Stability studies under varied pH and temperature conditions should include general-acid catalysis models to predict degradation kinetics .

Q. How can researchers experimentally distinguish between pantothenate and its analogs (e.g., dexpanthenol) in cell-based assays?

  • Methodological Answer : Use targeted metabolomics with LC-MS/MS, employing stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-pantothenate) to differentiate analogs. For functional assays, leverage gene expression profiling (e.g., qRT-PCR for HMOX-1 or IL-6) or redox assays, as pantothenate uniquely suppresses free radical formation in fibroblasts compared to analogs like dexpanthenol .

Q. What are the key steps in the bacterial biosynthesis pathway of pantothenate, and how do horizontal gene transfer events complicate pathway analysis?

  • Methodological Answer : The pathway involves PanB (ketopantoate hydroxymethyltransferase), PanC (pantoate-β-alanine ligase), and PanD (aspartate decarboxylase). Genome-wide surveys reveal horizontal gene transfer (HGT) of panE (ketopantoate reductase) in some species, while others lack panD and rely on alternative enzymes. Use comparative genomics tools (e.g., OrthoFinder) and crystallographic analysis of enzyme structures to identify evolutionary anomalies .

Advanced Research Questions

Q. How can contradictory clinical data on this compound’s efficacy in rheumatoid arthritis (RA) be resolved?

  • Methodological Answer : Meta-analysis of metabolomics datasets (e.g., pantothenate levels in RA synovial fluid vs. plasma) may clarify compartment-specific effects. In a 2022 study, pantothenate downregulation in RA models did not correlate with symptom relief, suggesting context-dependent roles. Prioritize longitudinal studies with stratified cohorts (e.g., disease severity subgroups) and control for confounding factors like concurrent CoA metabolism .

Q. What molecular mechanisms explain this compound’s dual role in fibroblast proliferation and MMP-3-dependent wound healing?

  • Methodological Answer : Transcriptome profiling (e.g., exon arrays) identifies upregulation of IL-6, IL-8, and HMOX-1, which enhance fibroblast migration. MMP-3 dependency is validated via siRNA knockdown models: pantothenate accelerates wound closure in MMP-3-expressing fibroblasts but shows reduced efficacy in MMP-3-deficient systems. Combine scratch assays with ROS scavenging experiments to dissect redox signaling from MMP-3 activation .

Q. How do bacterial pathogens like Mycobacterium tuberculosis regulate pantothenate biosynthesis under metabolic stress?

  • Methodological Answer : M. tuberculosis employs CoaX, a pseudo-pantothenate kinase, to regulate proteasomal degradation of PanB (a rate-limiting enzyme) via pupylation. Use RNA-seq and targeted proteomics to track PanB turnover under pantothenate deprivation. Conditional knockouts (e.g., ΔcoaX) reveal compensatory upregulation of pan gene transcripts, suggesting feedback loops .

Q. What experimental strategies can reconcile discrepancies in pantothenate-AICAR metabolic crosstalk observed in untargeted metabolomics studies?

  • Methodological Answer : Integrate 13C^{13}\text{C}-flux analysis with CRISPR-Cas9 mutagenesis (e.g., zwf, fumAC deletions) to trace AICAR’s impact on pantothenate synthesis. In mtfA mutants, paradoxical pantothenate depletion despite AICAR reduction highlights context-specific regulation. Validate findings using isotopic tracing in defined media with controlled redox conditions .

Q. Data Analysis & Contradiction Management

Q. How should researchers address variability in pantothenate quantification across LC-MS platforms?

  • Methodological Answer : Standardize calibration curves with NIST-traceable reference materials. Include quality controls (QCs) at low, mid, and high concentrations to assess inter-batch precision. For cross-study comparisons, normalize data to internal standards (e.g., p-hydroxybenzoic acid) and report extraction recovery rates .

Q. What bioinformatics tools are optimal for reconstructing pantothenate-CoA metabolic networks from omics data?

  • Methodological Answer : Tools like GIM3E integrate transcriptomics and metabolomics to build condition-specific models. For metagenomics, metaSHARK automates pathway annotation, while KEGG Mapper visualizes gaps in pantothenate biosynthesis genes. Prioritize reaction connectivity analysis to identify compensatory pathways in HGT-rich species .

Properties

CAS No.

6381-62-0

Molecular Formula

C18H32CaN2O10

Molecular Weight

476.5 g/mol

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1

InChI Key

FAPWYRCQGJNNSJ-CTWWJBIBSA-L

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.